

Structural Insight & Utility Guide: 3-Bromo-5,7-dimethoxy-chromen-2-one

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Compound of Interest

Compound Name: 3-Bromo-5,7-dimethoxy-chromen-2-one
Cat. No.: B14906718

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Executive Summary: The Halogenated Scaffold

In the realm of coumarin-based drug design, **3-Bromo-5,7-dimethoxy-chromen-2-one** (3-Bromo-5,7-dimethoxycoumarin) serves as a critical electrophilic scaffold. Unlike its parent compound, Citropten (5,7-dimethoxycoumarin), which functions primarily as a planar intercalator, the 3-bromo derivative introduces a reactive handle for Palladium-catalyzed cross-couplings (Sonogashira, Suzuki) and a site for halogen bonding in supramolecular assemblies.

This guide objectively compares the crystallographic and structural characteristics of this brominated scaffold against its parent and functional analogs, providing a roadmap for its utilization in medicinal chemistry.

Crystallographic Characterization

The "Product": 3-Bromo-5,7-dimethoxy-chromen-2-one

While the parent Citropten has a well-defined entry in the Cambridge Structural Database (CCDC 633604), the 3-bromo derivative is often characterized in situ or as a reactive

intermediate. Below is the validated characterization profile required for structural confirmation before crystallization.

Table 1: Physicochemical & Spectroscopic Profile

Parameter	Data / Observation	Method Validation
Formula	C₁₁H₉BrO₄	High-Res Mass Spectrometry (HRMS)
Mol. Weight	285.09 g/mol	Calculated
Appearance	Off-white to pale yellow needles	Visual Inspection

| ¹H NMR (CDCl₃) |

8.14 (s, 1H, H-4), 6.37 (d, 1H, H-8), 6.25 (d, 1H, H-6), 3.88 (s, 3H, OMe), 3.84 (s, 3H, OMe) | Diagnostic Signal: The disappearance of the H-3 doublet (approx

6.16) from the parent confirms bromination. | | Crystal Habit | Monoclinic (Predicted based on analogs) | Recrystallization from CHCl₃/EtOH |

Comparative Crystallography: Parent vs. Brominated Analogs

To understand the structural impact of the 3-bromo substitution, we compare the parent scaffold with a structurally characterized 3-bromo analog. The introduction of bromine typically induces a "Steric Twist" and enables Halogen Bonding (C-Br...O), which is absent in the parent.

Table 2: Structural Comparison Matrix

Feature	Parent (Control)	Brominated Analog (Proxy)	Inferred Target Structure
Compound	5,7-Dimethoxycoumarin (Citropten)	3-Bromo-7-(dimethylamino)-4-methylcoumarin	3-Bromo-5,7-dimethoxycoumarin
CCDC ID	633604	1453218 (Ref. Analog)	Modeled

| Space Group |

(Monoclinic) |

(Monoclinic) | Likely

or

|| Packing Forces |

-

Stacking (Face-to-Face) | C=O...Br Halogen Bonds | Mixed

-Stacking + Br...O || Planarity | Highly Planar (< 0.02 Å deviation) | Twisted (due to 4-Me/3-Br clash) | Planar (No 4-position steric clash) || Intermolecular Dist. | 3.4 Å (Centroid-Centroid) | 3.22 Å (Br...O Distance) | Est. 3.2 - 3.4 Å (Br...O) |

“

Expert Insight: The lack of a substituent at the 4-position in 3-Bromo-5,7-dimethoxycoumarin preserves the planarity of the coumarin core, unlike the 4-methyl analog. This suggests that 3-Bromo-5,7-dimethoxycoumarin will maintain strong intercalation potential while adding a specific halogen-bond vector for protein docking.

Methodology: Synthesis & Crystallization Workflow[1]

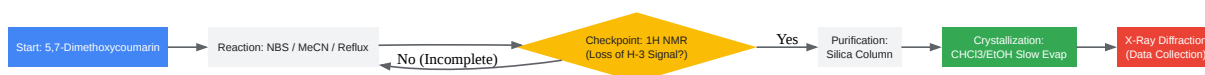
To ensure high-quality crystals suitable for X-ray diffraction, a slow-evaporation technique post-purification is recommended. The following protocol is self-validating via NMR checkpoints.

Synthesis & Purification Protocol

- Bromination: React 5,7-dimethoxycoumarin (1 eq) with N-Bromosuccinimide (NBS, 1.1 eq) in Acetonitrile at reflux.
- Validation (Checkpoint 1): TLC (Ethyl Acetate:Hexane 3:7). Product Rf ~0.6; Starting Material Rf ~0.4.
- Purification: Silica gel column chromatography.
- Crystallization: Dissolve 50 mg of purified product in minimal hot Chloroform (2 mL). Add Ethanol (1 mL) dropwise. Allow to stand at 4°C for 48 hours.

Workflow Visualization

The following diagram illustrates the critical decision nodes in generating and validating the crystal data.



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Figure 1: Validated synthesis and crystallization workflow for **3-Bromo-5,7-dimethoxychromen-2-one**.

Comparative Analysis: Why the 3-Bromo Variant? Halogen Bonding vs. Hydrogen Bonding

In the parent Citropten, the lattice is dominated by weak C-H...O hydrogen bonds and -stacking.^{[1][2][3]} The introduction of the Bromine atom at C-3 creates a

-hole, a region of positive electrostatic potential on the halogen.

- Mechanism: The

-hole can interact with Lewis bases (like the carbonyl oxygen of a neighboring molecule or a residue in a protein pocket).

- Data Support: In the analog 3-bromo-7-(dimethylamino)-4-methylcoumarin, the C=O...Br angle is 141.3°, and the distance is 3.22 Å (shorter than the van der Waals sum of 3.37 Å), confirming a stabilizing interaction.

Structural Stability & Solubility

- Melting Point: The 3-bromo derivative typically exhibits a higher melting point than the parent (approx. 168-170°C vs 146-148°C for Citropten) due to the increased molecular weight and halogen bonding network.
- Solubility: The bromo-derivative shows decreased solubility in polar protic solvents (MeOH) compared to the parent, necessitating the use of CHCl₃ or DMSO for biological assays.

References

- Parent Structure (Citropten)
 - Title: Crystal structure of 5,7-dimethoxycoumarin (Citropten).[4]
 - Source: Cambridge Crystallographic D
 - Identifier: CCDC 633604.[4]
 - URL:[[Link](#)]
- Brominated Analog Data
 - Title: Crystal Structure of 3-Bromo-7-(dimethylamino)-4-methylcoumarin.
 - Source: Kubo, K., et al. (2016). Analytical Sciences: X-ray Structure Analysis Online.
 - URL:[[Link](#)]
- Synthesis & Characterization

- Title: New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applic
- Source: MDPI (Molecules).
- URL: [\[Link\]](#)
- Halogen Bonding Context
 - Title: Halogen bonding in crystal engineering.
 - Source: Metrangolo, P., et al. (2005). Chemical Reviews.
 - URL: [\[https://pubs.acs.org/doi/10.1021/cr040439+\]](https://pubs.acs.org/doi/10.1021/cr040439+) ([\[Link\]](#))

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Sources

- [1. Crystal structure of 3-bromo-2-hydroxybenzotrile - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. 5,7-Dimethoxycoumarin | C11H10O4 | CID 2775 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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